molecular formula C8H17NO B13939711 N-Methyl-N-(1-methylethyl)butanamide

N-Methyl-N-(1-methylethyl)butanamide

Cat. No.: B13939711
M. Wt: 143.23 g/mol
InChI Key: LUCPPJKVMUVRBR-UHFFFAOYSA-N
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Description

N-Methyl-N-(1-methylethyl)butanamide, also known as N-Isopropyl-N-methylbutanamide, is an organic compound with the molecular formula C8H17NO. It is a member of the amide family and is characterized by its unique structure, which includes a butanamide backbone with methyl and isopropyl substituents. This compound is known for its various applications in scientific research and industry due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-(1-methylethyl)butanamide can be synthesized through several methods. One common synthetic route involves the reaction of butanoyl chloride with N-methylisopropylamine in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Butanoyl chloride+N-methylisopropylamineThis compound+HCl\text{Butanoyl chloride} + \text{N-methylisopropylamine} \rightarrow \text{this compound} + \text{HCl} Butanoyl chloride+N-methylisopropylamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions can further enhance the reaction rate and product purity .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(1-methylethyl)butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

N-Methyl-N-(1-methylethyl)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-N-(1-methylethyl)butanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-Methylbutanamide: Similar structure but lacks the isopropyl group.

    N-Isopropylbutanamide: Similar structure but lacks the methyl group.

    N,N-Dimethylbutanamide: Contains two methyl groups instead of one methyl and one isopropyl group.

Uniqueness

N-Methyl-N-(1-methylethyl)butanamide is unique due to its combination of methyl and isopropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

N-methyl-N-propan-2-ylbutanamide

InChI

InChI=1S/C8H17NO/c1-5-6-8(10)9(4)7(2)3/h7H,5-6H2,1-4H3

InChI Key

LUCPPJKVMUVRBR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(C)C(C)C

Origin of Product

United States

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